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Cat. No.: B1312340 Get Quote

Technical Guide: (5R,6S)-5,6-diphenyl-2-
morpholinone
For Researchers, Scientists, and Drug Development Professionals

Introduction
(5R,6S)-5,6-diphenyl-2-morpholinone is a chiral organic compound belonging to the

morpholinone class of heterocyclic compounds. Its structure features a morpholine-2-one core

with two phenyl substituents at the 5 and 6 positions, with a specific stereochemistry (5R, 6S).

The morpholine scaffold is a key feature in numerous bioactive molecules and approved drugs,

valued for its favorable physicochemical and metabolic properties. While specific biological

activities for this particular stereoisomer are not extensively documented in publicly available

literature, its structural motifs suggest potential for investigation in various therapeutic areas.

This guide provides a summary of its known physical and chemical properties.

Physicochemical Properties
The following table summarizes the key physical and chemical properties of (5R,6S)-5,6-
diphenyl-2-morpholinone. It is important to note that some of these values are predicted

based on computational models.
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Property Value Citation(s)

Molecular Formula C₁₆H₁₅NO₂ [1]

Molecular Weight 253.3 g/mol [1]

Appearance White to off-white solid

Melting Point 139-141 °C [1][2]

Boiling Point (Predicted) 444.0 ± 45.0 °C [1][2]

Density (Predicted) 1.159 ± 0.06 g/cm³ [1][2]

pKa (Predicted) 5.68 ± 0.60 [1]

Storage Conditions
Store at 2–8 °C under an inert

gas (e.g., Nitrogen or Argon).
[2]

CAS Number 282735-66-4 [1][2]

Chemical Properties and Identifiers
This table provides additional chemical identifiers and computed properties for the molecule.
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Identifier/Property Value Citation(s)

IUPAC Name
(5R,6S)-5,6-

diphenylmorpholin-2-one

InChI

InChI=1S/C16H15NO2/c18-

14-11-17-15(12-7-3-1-4-8-

12)16(19-14)13-9-5-2-6-10-

13/h1-10,15-

17H,11H2/t15-,16+/m1/s1

InChIKey
LTPOSIZJPSDSIL-

CVEARBPZSA-N

SMILES
C1C(=O)OC(C(N1)C2=CC=C

C=C2)C3=CC=CC=C3

XLogP3 (Computed) 2.5 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 2 [1]

Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the specific synthesis of (5R,6S)-5,6-
diphenyl-2-morpholinone is not readily available in the reviewed literature. However, a

general synthetic approach for morpholin-2-ones can be proposed based on established

organic chemistry principles. A common strategy involves the cyclization of a chiral amino

alcohol precursor.

Proposed General Synthetic Workflow
The synthesis would likely begin with a chiral amino alcohol, such as (1R,2S)-2-amino-1,2-

diphenylethanol. This precursor would then undergo a reaction with an appropriate two-carbon

electrophile that can facilitate the formation of the lactone ring.
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Starting Material:
(1R,2S)-2-amino-1,2-diphenylethanol

Reaction with a C2 Electrophile
(e.g., Chloroacetyl chloride)

Step 1

Intermediate:
N-((1R,2S)-2-hydroxy-1,2-diphenylethyl)-2-chloroacetamide

Intramolecular Cyclization
(Base-mediated)

Step 2

Product:
(5R,6S)-5,6-diphenyl-2-morpholinone

Purification
(e.g., Column Chromatography, Recrystallization)

Step 3

Click to download full resolution via product page

Caption: Proposed general synthetic workflow for (5R,6S)-5,6-diphenyl-2-morpholinone.
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Methodology for Key Steps (Hypothetical)
N-Acylation: The starting amino alcohol, (1R,2S)-2-amino-1,2-diphenylethanol, would be

dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). A base, such as

triethylamine or pyridine, would be added to neutralize the HCl generated. Chloroacetyl

chloride would then be added dropwise at a reduced temperature (e.g., 0 °C) to form the N-

acylated intermediate. The reaction would be monitored by Thin Layer Chromatography

(TLC).

Intramolecular Cyclization (Williamson Ether Synthesis): The crude intermediate would be

treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic

solvent like DMF or THF. The base deprotonates the hydroxyl group, which then acts as a

nucleophile, displacing the chloride on the adjacent carbon to form the morpholinone ring.

Purification: The final product would be purified using standard laboratory techniques such

as column chromatography on silica gel, followed by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexane) to yield the pure (5R,6S)-5,6-diphenyl-2-morpholinone.

Spectral Data
Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for

(5R,6S)-5,6-diphenyl-2-morpholinone are not available in the public domain literature.

However, based on its structure, the following spectral characteristics can be anticipated:

¹H NMR: Signals corresponding to the aromatic protons of the two phenyl groups, a singlet

or multiplet for the methylene protons of the morpholinone ring, and signals for the two

methine protons at the 5 and 6 positions. A signal for the N-H proton would also be expected.

¹³C NMR: Resonances for the carbons of the two phenyl rings, the carbonyl carbon of the

lactone, the methylene carbon, and the two methine carbons of the morpholinone ring.

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O (lactone) stretch,

C-O-C (ether) stretch, and aromatic C-H and C=C stretches.

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at an m/z

corresponding to the molecular weight of the compound (approximately 253.3).
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Biological and Pharmacological Profile
There is currently no specific information in the reviewed scientific literature regarding the

biological activity, mechanism of action, or associated signaling pathways for (5R,6S)-5,6-
diphenyl-2-morpholinone.

The broader class of morpholine-containing compounds has been extensively studied and is

known to exhibit a wide range of biological activities, including but not limited to, anticancer,

anti-inflammatory, and antimicrobial effects.[3] For instance, some morpholine derivatives act

as kinase inhibitors, which are relevant in cancer chemotherapy.[3] Additionally, other diphenyl-

substituted heterocyclic compounds have been investigated as potential antimitotic agents that

interact with tubulin.[4]

The absence of specific data for (5R,6S)-5,6-diphenyl-2-morpholinone suggests that this

compound represents an under-investigated area. Future research could focus on screening

this molecule for various biological activities, particularly in oncology and infectious diseases,

given the known properties of its structural components.

Logical Workflow for Future Biological Investigation
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Compound Synthesis
& Purification

In Vitro Screening
(e.g., Cytotoxicity Assays on Cancer Cell Lines)

Step 1

Hit Identification

Step 2

Mechanism of Action Studies
(e.g., Kinase Inhibition, Tubulin Polymerization)

Step 3

Lead Optimization

Step 4

Click to download full resolution via product page

Caption: A logical workflow for the future biological evaluation of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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